2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride
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Overview
Description
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride is a unique chemical compound characterized by its spirocyclic structure. This compound is known for its rigid backbone, which provides greater steric bulk compared to conventional aromatic dicarboxylates. It is often examined as a non-aromatic terephthalic acid isostere .
Preparation Methods
The synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride involves several steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Scientific Research Applications
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride can be compared with other spirocyclic compounds, such as:
Spiro[3.3]heptane-2,6-dicarboxylic acid: This compound lacks the amino group and hydrochloride salt, making it less versatile in certain reactions.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: This compound contains a sulfur atom in the spirocyclic ring, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a spirocyclic structure with amino and carboxylic acid groups, providing a versatile platform for various chemical and biological applications .
Properties
Molecular Formula |
C9H14ClNO4 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-aminospiro[3.3]heptane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c10-9(7(13)14)3-8(4-9)1-5(2-8)6(11)12;/h5H,1-4,10H2,(H,11,12)(H,13,14);1H |
InChI Key |
KAFWTIGGRUDLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
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